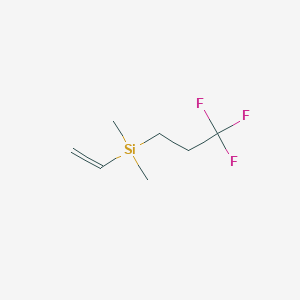

Vinyl(3,3,3-trifluoropropyl)dimethylsilane

Vue d'ensemble

Description

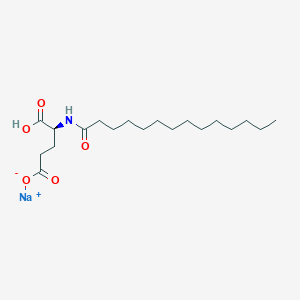

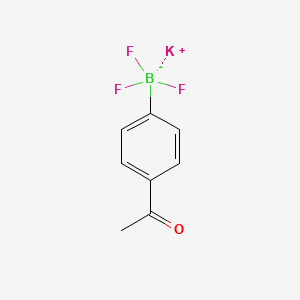

Vinyl(3,3,3-trifluoropropyl)dimethylsilane, also known as V3TFP, is an organosilicon compound that has become increasingly popular in recent years due to its unique properties. V3TFP is a colorless liquid at room temperature and is soluble in both organic solvents and water. It is a versatile compound that is used in a variety of applications, including organic synthesis, chemical reactions, and pharmaceuticals. In addition, V3TFP has been used in a number of scientific research applications, such as in the synthesis of new compounds, the study of biochemical and physiological effects, and the development of new drugs.

Applications De Recherche Scientifique

Synthesis of Silicone Elastomers

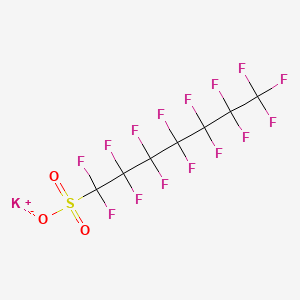

Vinyl(3,3,3-trifluoropropyl)dimethylsilane derivatives have been utilized in the synthesis of silicone elastomers containing trifluoropropyl groups. These elastomers exhibit enhanced mechanical, dielectric, and electromechanical properties, making them suitable for use in dielectric elastomer transducers. The introduction of trifluoropropyl groups increases the permittivity of the polymers, which is advantageous for applications requiring high dielectric strength and actuation strain at low electric fields (Dascalu et al., 2015).

Development of Novel Polymers

Research on copolymerization and terpolymerization involving fluorinated vinyl compounds has led to the creation of new perfluorocarbon polymers with phosphono groups. These materials display unique properties due to the presence of the fluorinated side chains, which may include enhanced thermal stability, chemical resistance, and solubility characteristics, making them useful for various industrial applications (Yamabe et al., 2000).

Surface Modification and Grafting Techniques

Transition-metal-catalyzed immobilization of organic functional groups onto solid supports through vinylsilane coupling reactions has been explored. This method allows for the covalent bonding of functional organic molecules to surfaces such as silica or glass, offering a versatile approach to modifying material surfaces for specific applications, ranging from catalysis to sensor technology (Park & Jun, 2010).

Polymer Electrolytes and Energy Storage

Fluorinated vinyl compounds have been incorporated into polymer electrolytes for energy storage applications. The incorporation of trifluoropropyl groups into polymers like poly(vinylidene fluoride-co-hexafluoropropylene) has been shown to enhance the ionic conductivity and mechanical stability of the polymer electrolytes, making them promising materials for lithium-ion batteries and other electrochemical devices (Li et al., 2005).

Propriétés

IUPAC Name |

ethenyl-dimethyl-(3,3,3-trifluoropropyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F3Si/c1-4-11(2,3)6-5-7(8,9)10/h4H,1,5-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFTCVUKBAJMTJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CCC(F)(F)F)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13F3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00623556 | |

| Record name | Ethenyl(dimethyl)(3,3,3-trifluoropropyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

84442-77-3 | |

| Record name | Ethenyl(dimethyl)(3,3,3-trifluoropropyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B1592748.png)

![Benzenesulfonic acid, 2-[(4-amino-9,10-dihydro-3-methyl-9,10-dioxo-1-anthracenyl)amino]-5-methyl-, monosodium salt](/img/structure/B1592756.png)